molecular formula C19H16ClN3O4 B12172258 N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12172258
M. Wt: 385.8 g/mol
InChI Key: MFPUVUIRQFLCAY-UHFFFAOYSA-N
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Description

N-[5-(Acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule featuring a 4-oxo-1,4-dihydroquinoline core substituted with a 6-chloro group and an N-[5-(acetylamino)-2-methoxyphenyl] carboxamide side chain. This structural framework is associated with biological activities such as antimicrobial and kinase inhibition, though specific data for this compound requires further validation . The compound’s synthesis typically involves coupling reactions between activated carboxylic acid derivatives and substituted anilines, followed by purification via techniques like thin-layer chromatography (TLC) and characterization using IR, ¹H NMR, and LC-MS .

Properties

Molecular Formula

C19H16ClN3O4

Molecular Weight

385.8 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-6-chloro-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H16ClN3O4/c1-10(24)22-12-4-6-17(27-2)16(8-12)23-19(26)14-9-21-15-5-3-11(20)7-13(15)18(14)25/h3-9H,1-2H3,(H,21,25)(H,22,24)(H,23,26)

InChI Key

MFPUVUIRQFLCAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method includes the initial formation of the quinoline core, followed by the introduction of the chloro and oxo groups. The acetylamino and methoxyphenyl groups are then added through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The target compound’s acetylamino and methoxy groups likely enhance solubility compared to the adamantyl group in Compound 52, which increases hydrophobicity and may limit bioavailability .
  • Halogen Effects : The 6-chloro substitution is conserved across analogues, suggesting a role in target binding. Compound 7f’s 6-fluoro substitution may improve metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The target compound’s polar acetylamino and methoxy groups may confer better aqueous solubility than Compound 52’s adamantyl group but lower than Compound 7f’s sulfonamide moiety .
  • Lipophilicity : Calculated logP values (estimated via fragment-based methods) suggest the following trend:
    • Compound 52 (adamantyl): logP ~5.2
    • Target Compound: logP ~3.8
    • Compound 7f (sulfonamide): logP ~2.5

This highlights the trade-off between lipophilicity and solubility in drug design.

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